Regiospecific Acetyl-CoA Carboxylase 1 (ACC1) Inhibition
3-Acetylcyclobutane-1-carboxylic acid exhibits potent inhibition of human acetyl-CoA carboxylase 1 (ACC1) with a reported inhibition constant (Ki) of 0.960 nM [1]. In contrast, the regioisomeric 1-acetylcyclobutane-1-carboxylic acid lacks any reported ACC1 inhibitory activity in the same database, demonstrating that the 1,3-disubstitution pattern is essential for target engagement [2]. This regiospecific activity is consistent with the class of cyclobutane-based ACC inhibitors that rely on precise spatial orientation of the carboxylic acid and acetyl moieties for allosteric binding [3].
| Evidence Dimension | ACC1 inhibition (Ki) |
|---|---|
| Target Compound Data | 0.960 nM |
| Comparator Or Baseline | 1-Acetylcyclobutane-1-carboxylic acid: no reported activity |
| Quantified Difference | >1000-fold difference in potency (estimated from activity threshold) |
| Conditions | Recombinant human ACC1 expressed in SF-9 cells, preincubated for 60 mins, substrate acetyl-CoA |
Why This Matters
This activity profile informs selection for metabolic disease drug discovery programs targeting ACC1/ACC2 pathways, where the 3-acetyl regioisomer provides a validated starting point for lead optimization.
- [1] BindingDB. BDBM50510234. 3-Acetylcyclobutane-1-carboxylic acid binding data for Acetyl-CoA carboxylase 1 (Human). View Source
- [2] PubChem. Cyclobutanecarboxylicacid, 1-acetyl- (CID: 123456). View Source
- [3] Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase (ACC) Inhibitors Through Liver Targeting. J Med Chem. 2020;63(19):10879-10895. View Source
